molecular formula C18H21FN2O3 B2709408 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1797900-56-1

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2709408
CAS No.: 1797900-56-1
M. Wt: 332.375
InChI Key: UDDISTCXFARGDN-UHFFFAOYSA-N
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Description

Key Milestones in Urea-Based Drug Development

Era Breakthrough Compound Therapeutic Area Structural Innovation
1920s Suramin Antiparasitic Polysulfonated urea backbone
1970s Glibenclamide Antidiabetic Sulfonylurea linkage
2000s Sorafenib Anticancer Diaryl urea with trifluoromethyl
2010s Panobinostat Epigenetic modulation Hydroxamic acid-urea hybrid

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-18(24-3,13-8-4-5-9-14(13)19)12-20-17(22)21-15-10-6-7-11-16(15)23-2/h4-11H,12H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDISTCXFARGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-fluoroaniline with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Reduction: Formation of 2-(2-fluorophenyl)-2-methoxypropylamine.

    Substitution: Formation of 2-(2-methoxyphenyl)-2-methoxypropylurea derivatives.

Scientific Research Applications

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Urea Derivatives

Compound A : 1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea ()
  • Substituents :
    • Terminal Group 1: 2-Fluorophenyl.
    • Terminal Group 2: 3-isopropenylphenyl attached to a 2-propanyl chain.
  • Key Differences: The 2-methoxyphenyl group in the target compound is replaced with a bulkier, non-polar 3-isopropenylphenyl group.
  • Implications: Lower solubility in polar solvents due to reduced polarity. Potential for altered binding affinity in biological systems, favoring hydrophobic interactions .
Compound B : 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea ()
  • Substituents :
    • Terminal Group 1: 2-Fluorophenyl with a 2-methoxypropyl chain (identical to the target compound).
    • Terminal Group 2: o-Tolyl (2-methylphenyl).
  • Key Differences :
    • Replacement of the 2-methoxyphenyl group with an o-tolyl group (methyl instead of methoxy).
  • Implications: Loss of hydrogen-bond acceptor capacity (methoxy oxygen vs. methyl).

Substituent-Driven Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~348.35 g/mol ~368.41 g/mol ~332.37 g/mol
Polar Groups 2 Methoxy, 1 Fluorine 1 Fluorine, 1 Isopropenyl 1 Fluorine, 1 Methyl
Estimated logP 2.2 3.5 2.8
Hydrogen-Bond Acceptors 4 3 3
Key Observations :
  • The target compound’s dual methoxy groups enhance polarity and hydrogen-bonding capacity, which may improve solubility and target engagement compared to Compounds A and B.
  • Fluorine in all three compounds contributes to metabolic stability by resisting oxidative degradation.

Comparison with Non-Urea Fluorophenyl Derivatives

  • Example: [7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methylamine () Structure: Benzodiazepine core with 2-fluorophenyl and chlorinated substituents. Divergence: The urea backbone distinguishes the target compound’s mechanism (e.g., enzyme inhibition) from benzodiazepines (GABA receptor modulation) .

Biological Activity

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H20FNO3
  • Molecular Weight : 303.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine and methoxy groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of urea compounds exhibit promising anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia (Jurkat) cells. The mechanism often involves inducing apoptosis and cell cycle arrest:

  • Cell Proliferation Inhibition : Compounds structurally related to this compound demonstrated significant cytotoxicity, with IC50 values often in the low micromolar range.
  • Apoptosis Induction : Flow cytometry analyses revealed that these compounds can lead to an increase in sub-G1 phase populations, indicating apoptosis.
CompoundCell LineIC50 (µM)Mechanism
BPUJurkat4.64Apoptosis
BPUMCF-75.12Apoptosis

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Anticancer Efficacy

A study conducted on a series of urea derivatives, including the target compound, evaluated their efficacy against various cancer cell lines using MTT assays. The results suggested that these compounds could serve as lead candidates for further development due to their selective toxicity towards cancer cells while sparing normal cells.

Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to assess the binding affinity of the compound to matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The docking scores indicated a strong interaction with MMP-2 and MMP-9, suggesting a mechanism through which the compound may inhibit tumor growth and spread.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity : Demonstrated significant cytotoxic effects on multiple cancer cell lines.
  • Mechanistic Pathways : Involved in apoptosis and anti-angiogenic processes.
  • Potential for Drug Development : Its structural characteristics make it a candidate for further optimization as an anticancer agent.

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